molecular formula C18H21N3O2S2 B2747112 4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide CAS No. 18162-14-6

4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2747112
CAS No.: 18162-14-6
M. Wt: 375.51
InChI Key: WCQYSYUHPCSBBM-UHFFFAOYSA-N
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Description

The compound “4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic molecule. It is related to the class of compounds known as sulfonyl chlorides, specifically 4-methylbenzenesulfonyl chloride . Sulfonyl chlorides are a group of organosulfur compounds and are widely used in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involving sulfonyl chlorides are well-studied. They are known to react with amines to form sulfonamides and with alcohols to form sulfonate esters . In the context of “this compound”, specific reaction pathways or analyses are not directly available in the retrieved data.

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of benzenesulfonamide, including compounds structurally related to 4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide, have shown promising antibacterial activity. For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and tested for their in vitro antibacterial efficacy against anaerobic Gram-positive bacterial strains, with some compounds demonstrating significant activity (J. Sławiński et al., 2013).

Antimicrobial Activities

Another study focused on the synthesis of eperezolid-like molecules, which included the preparation of carbothioamide derivatives. These compounds were evaluated for their antimicrobial activities, particularly against Mycobacterium smegmatis, a model organism for tuberculosis research. The findings revealed high anti-Mycobacterium smegmatis activity, showcasing the potential of such compounds in antimicrobial applications (Meltem Yolal et al., 2012).

Anticancer Effects

Further research has explored the anticancer effects of new dibenzenesulfonamides, which, like this compound, fall within the sulfonamide chemical family. These studies have highlighted their potential in inducing apoptosis and autophagy pathways in cancer cells, in addition to their inhibitory effects on carbonic anhydrase isoenzymes associated with cancer, such as hCA IX and hCA XII (H. Gul et al., 2018).

Corrosion Inhibition

Compounds structurally similar to this compound have also been investigated for their utility as corrosion inhibitors. For example, N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide and its analogs have been assessed for their effectiveness in inhibiting C22E steel corrosion in hydrochloric acid solution, demonstrating significant inhibition efficacy and highlighting the potential for applications in materials science and engineering (H. About et al., 2020).

Safety and Hazards

Sulfonyl chlorides, including 4-methylbenzenesulfonyl chloride, are known to be hazardous. They can cause skin and eye burns, and may be harmful if swallowed . They may also cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-15-7-9-17(10-8-15)25(22,23)21-13-11-20(12-14-21)18(24)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQYSYUHPCSBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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